Cephalexin Impurity C

Descripción general

Descripción

Cephalexin Impurity C is a byproduct or degradation product associated with the antibiotic cephalexin. Cephalexin is a first-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities in pharmaceutical compounds like cephalexin are critical to identify and quantify as they can affect the drug’s safety, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cephalexin impurity C typically involves the degradation of cephalexin under specific conditions. Forced degradation studies have shown that cephalexin can degrade under acidic, basic, oxidative, thermal, and photolytic conditions . For example, exposure to 1 M hydrochloric acid, 0.04 M sodium hydroxide, hydrogen peroxide, and metal ions like iron chloride can lead to the formation of various impurities, including impurity C .

Industrial Production Methods: In industrial settings, the production of cephalexin involves the combination of phenylglycine and 7-aminodeacetoxycephalosporanic acid. During this process, impurities can form due to variations in reaction conditions, raw material quality, and storage conditions . High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and identify these impurities .

Análisis De Reacciones Químicas

Types of Reactions: Cephalexin impurity C can undergo several types of chemical reactions, including:

Oxidation: Exposure to hydrogen peroxide or metal ions can oxidize cephalexin, leading to the formation of impurity C.

Hydrolysis: Acidic or basic hydrolysis can break down cephalexin, resulting in various degradation products.

Thermal Degradation: Elevated temperatures can cause cephalexin to degrade, forming impurity C.

Photolytic Degradation: Exposure to ultraviolet or visible light can also lead to the formation of impurities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, metal ions (e.g., iron chloride)

Hydrolysis: Hydrochloric acid, sodium hydroxide

Thermal Degradation: Elevated temperatures (e.g., 60°C)

Photolytic Degradation: Ultraviolet or visible light

Major Products Formed: The major products formed from these reactions include various isomers and degradation products of cephalexin, such as cephalexin diketopiperazine .

Aplicaciones Científicas De Investigación

Introduction to Cephalexin Impurity C

This compound is a significant compound related to the antibiotic cephalexin, a first-generation cephalosporin used primarily for treating bacterial infections. Understanding the applications of this compound is vital for pharmaceutical research, quality control, and environmental studies. This article explores its scientific applications, supported by comprehensive data tables and documented case studies.

Analytical Chemistry

This compound plays a crucial role in analytical chemistry, particularly in developing methods for detecting and quantifying cephalexin and its impurities. Recent studies have employed advanced techniques like High-Performance Liquid Chromatography (HPLC) to analyze cephalexin formulations. For instance, a study demonstrated an eco-friendly HPLC method that effectively resolved spectral overlaps of cephalexin and its impurities, including this compound, achieving high sensitivity and accuracy .

Pharmaceutical Quality Control

In pharmaceutical manufacturing, monitoring impurities is essential for ensuring drug safety and efficacy. The presence of this compound can affect the therapeutic outcomes of cephalexin formulations. Regulatory bodies recommend stringent testing for impurities to comply with pharmacopoeial standards. The United States Pharmacopeia (USP) outlines methods for quantifying such impurities using HPLC and other analytical techniques .

Environmental Studies

Research has indicated that antibiotics, including cephalexin and its impurities, can contaminate water sources due to pharmaceutical waste. Studies on the adsorption of cephalexin from aqueous solutions have shown that biochar derived from palm oil fibers can effectively remove cephalexin and its impurities from wastewater . This finding highlights the potential for using this compound as a marker for assessing antibiotic contamination in environmental samples.

Case Study 1: HPLC Method Development

A recent study focused on optimizing an HPLC method for detecting cephalexin and its impurities, including this compound. The researchers implemented a Box–Behnken design to determine optimal conditions, achieving a detection limit as low as 0.003 ppm for cephalexin. The method demonstrated excellent linearity (correlation coefficient ≥ 0.9998) and recovery rates between 99% and 99.5% .

Case Study 2: Environmental Impact Assessment

Another study evaluated the efficiency of biochar in removing antibiotics from wastewater, specifically targeting cephalexin and its impurities. The results indicated that chemisorption was the primary mechanism for adsorption, with removal efficiencies reaching over 90% under optimal conditions . This research underscores the significance of monitoring this compound as an environmental pollutant.

Mecanismo De Acción

The mechanism of action of cephalexin impurity C is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of cephalexin. The degradation of cephalexin involves the breakdown of its beta-lactam ring, leading to the formation of various impurities .

Comparación Con Compuestos Similares

Cephalexin Diketopiperazine: Another degradation product of cephalexin, differing in the position of the double bond in the dihydrothiazine ring.

Cephalexin Impurity F: An isomer of cephalexin with a different UV spectrum.

Uniqueness: Cephalexin impurity C is unique due to its specific formation conditions and structural characteristics. Its identification and quantification are essential for ensuring the quality and safety of cephalexin .

Actividad Biológica

Cephalexin, a first-generation cephalosporin antibiotic, is widely recognized for its effectiveness against various bacterial infections. However, the focus of this article is on Cephalexin Impurity C , a degradation product that may arise during the synthesis or storage of cephalexin. Understanding its biological activity is crucial for evaluating the safety and efficacy of cephalexin formulations.

Chemical Background

Cephalexin is structurally related to other cephalosporins and contains a beta-lactam ring, which is essential for its antibacterial activity. The presence of impurities like this compound can influence the pharmacological profile of the drug.

Biological Activity Overview

-

Antimicrobial Properties :

- Cephalexin exhibits broad-spectrum activity against Gram-positive and some Gram-negative bacteria by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs) . The specific biological activity of this compound, however, remains less well-documented.

- Preliminary studies suggest that impurities may retain some antimicrobial properties but often at reduced efficacy compared to the parent compound.

-

Toxicological Concerns :

- The biological activity of impurities can sometimes lead to adverse effects. For instance, cases of drug-induced acute interstitial nephritis (AIN) have been reported in patients taking cephalexin, raising concerns about the role of impurities in such reactions .

- A case study highlighted a 34-year-old female who developed paraplegia and renal issues following cephalexin intake, suggesting that impurities could contribute to renal tubular injury and electrolyte imbalances .

Case Study: Cephalexin-Induced AIN

- A notable case involved a patient experiencing acute paraplegia after taking cephalexin. The study indicated that renal tubular injury was likely exacerbated by the presence of impurities, leading to hypokalemic periodic paralysis . This underscores the importance of monitoring impurity levels in pharmaceutical formulations.

Pharmacokinetics and Metabolism

- Research indicates that cephalexin is not significantly metabolized in the body and is primarily excreted unchanged in urine . This raises questions about how impurities like this compound are processed and whether they might accumulate in tissues or alter pharmacokinetic profiles.

Table 1: Summary of Biological Activities

| Activity Type | Cephalexin | This compound |

|---|---|---|

| Antimicrobial Efficacy | High | Unknown/Reduced |

| Renal Toxicity Risk | Moderate | Potentially Higher |

| Absorption | Rapid | Unknown |

Propiedades

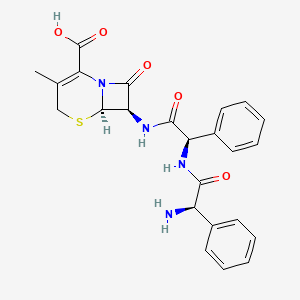

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWHDOPHWKBQHB-YTSMVRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858304 | |

| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72528-40-6 | |

| Record name | Phenylglycylcefalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072528406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLGLYCYLCEFALEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG7UX7FFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.